molecular formula C17H14O4 B14525611 (2-Hydroxy-2H-1-benzopyran-3-yl)(4-methoxyphenyl)methanone CAS No. 62644-85-3

(2-Hydroxy-2H-1-benzopyran-3-yl)(4-methoxyphenyl)methanone

Cat. No.: B14525611
CAS No.: 62644-85-3
M. Wt: 282.29 g/mol
InChI Key: QLHHXPPZKNBHDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Hydroxy-2H-1-benzopyran-3-yl)(4-methoxyphenyl)methanone is a chemical compound with the molecular formula C17H14O4. It belongs to the class of flavanones, which are a type of flavonoid. Flavonoids are known for their diverse biological activities and are commonly found in various plants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-2H-1-benzopyran-3-yl)(4-methoxyphenyl)methanone can be achieved through several synthetic routes. One common method involves the electrophilic substitution reaction of salicylaldehyde with 1,3,5-trioxane (formaldehyde trimer) in glacial acetic acid in the presence of a catalytic amount of concentrated sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-2H-1-benzopyran-3-yl)(4-methoxyphenyl)methanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted flavanones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-Hydroxy-2H-1-benzopyran-3-yl)(4-methoxyphenyl)methanone has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various complex organic molecules.

    Biology: The compound exhibits antimicrobial and cytotoxic properties, making it useful in biological studies.

    Medicine: It has potential therapeutic applications due to its biological activities.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Hydroxy-2H-1-benzopyran-3-yl)(4-methoxyphenyl)methanone involves its interaction with various molecular targets and pathways. It can act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress. Additionally, it may inhibit certain enzymes and modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Hesperidin: A flavanone glycoside found in citrus fruits.

    Naringenin: Another flavanone with similar biological activities.

    Diosmin: A flavonoid used in the treatment of venous insufficiency.

Uniqueness

(2-Hydroxy-2H-1-benzopyran-3-yl)(4-methoxyphenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl and methoxy groups enhances its antioxidant activity and potential therapeutic applications .

Properties

CAS No.

62644-85-3

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

(2-hydroxy-2H-chromen-3-yl)-(4-methoxyphenyl)methanone

InChI

InChI=1S/C17H14O4/c1-20-13-8-6-11(7-9-13)16(18)14-10-12-4-2-3-5-15(12)21-17(14)19/h2-10,17,19H,1H3

InChI Key

QLHHXPPZKNBHDR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3OC2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.